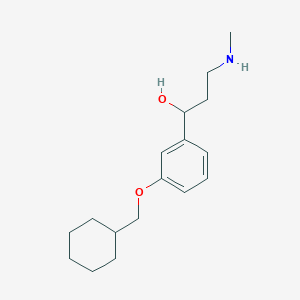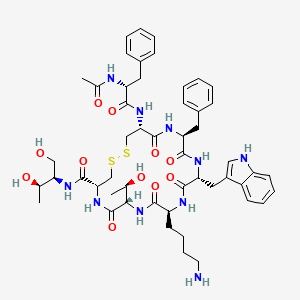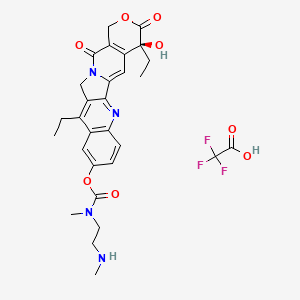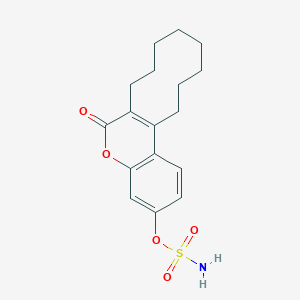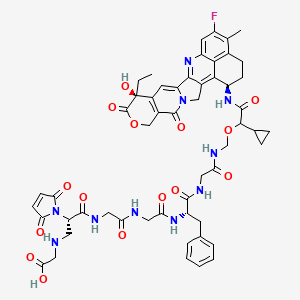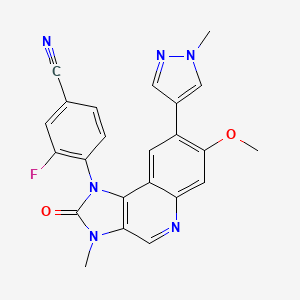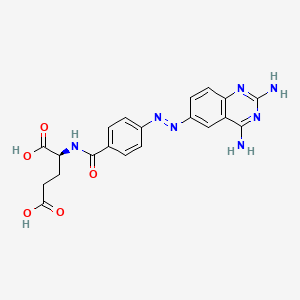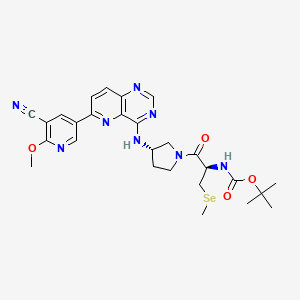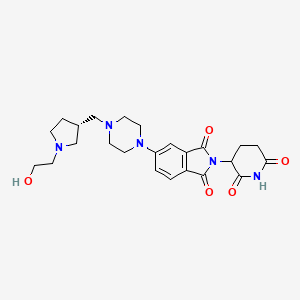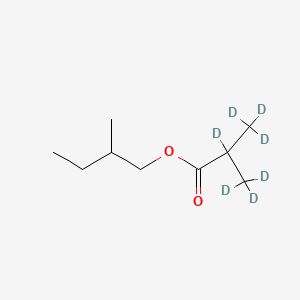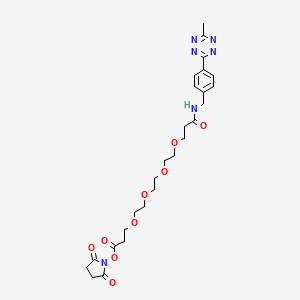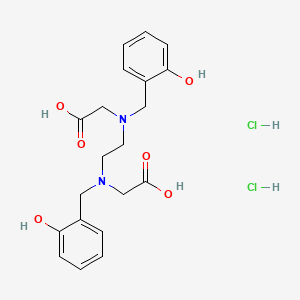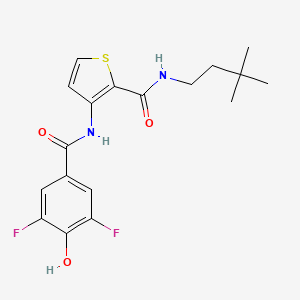
Hsd17B13-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-23 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors like this compound are being explored for their potential therapeutic benefits in treating these liver diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hsd17B13-IN-23 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards HSD17B13. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and employing automated synthesis techniques. The process would also include rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify its activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their inhibitory activity against HSD17B13.
Applications De Recherche Scientifique
Hsd17B13-IN-23 has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Potential use in the development of new drugs targeting liver diseases.
Mécanisme D'action
Hsd17B13-IN-23 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This prevents the conversion of hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets include the active site residues of HSD17B13, and the pathways involved are related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13.
Hsd17B13-IN-33: A structurally similar compound with slight modifications in functional groups.
Uniqueness
Hsd17B13-IN-23 is unique due to its specific binding affinity and selectivity towards HSD17B13, making it a promising candidate for therapeutic development. Its structural modifications provide enhanced stability and efficacy compared to other similar inhibitors.
Propriétés
Formule moléculaire |
C18H20F2N2O3S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
3-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20F2N2O3S/c1-18(2,3)5-6-21-17(25)15-13(4-7-26-15)22-16(24)10-8-11(19)14(23)12(20)9-10/h4,7-9,23H,5-6H2,1-3H3,(H,21,25)(H,22,24) |
Clé InChI |
UCHIHSPYCPELTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C(=C2)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


